Regioisomer-Dependent β₁-Adrenoceptor Blockade: 4-Benzisothiazole vs. 5-Benzisothiazole vs. Benzothiazole Scaffolds
In a direct head-to-head comparative study of isomeric benzisothiazole derivatives for β-sympatholytic activity, 4-benzisothiazole compounds exhibited potent cardiac β₁-receptor blockade in rats in situ at 2.6–8.3 times the potency of propranolol. In contrast, 5-benzisothiazole derivatives were substantially less active, and a strong decrease in activity was observed when moving from benzisothiazoles to the isomeric benzothiazole scaffold [1]. This demonstrates that the 4-position substitution pattern on the benzisothiazole core confers significantly enhanced β₁-selectivity relative to other regioisomers and heterocyclic analogs.
| Evidence Dimension | β₁-adrenoceptor blocking potency (relative to propranolol) |
|---|---|
| Target Compound Data | 2.6–8.3× propranolol potency for 4-benzisothiazole derivatives |
| Comparator Or Baseline | 5-benzisothiazole derivatives (significantly less active); benzothiazole derivatives (strong activity decrease) |
| Quantified Difference | 4-Benzisothiazole regioisomer shows up to 8.3× higher β₁-blockade than propranolol; 5-benzisothiazole and benzothiazole isomers exhibit markedly reduced potency. |
| Conditions | In situ rat cardiac β₁-receptor assay; intravenous administration |
Why This Matters
Medicinal chemists designing β-blockers must prioritize 4-benzisothiazole scaffolds over 5-benzisothiazole or benzothiazole cores to achieve therapeutically relevant β₁-selectivity, making the 4-carboxylic acid derivative (and its functionalized analogs) a critical synthetic intermediate.
- [1] Franke, A.; Frickel, F.F.; Gries, J.; Lehmann, H.D.; Lenke, D.; Ohnsorge, U. New beta-sympatholytic agents. Synthesis and pharmacological activity of isomeric benzthiazole and benzoxazole derivates. Arzneim.-Forsch./Drug Res. 1980, 30(11), 1831–1838. PMID: 6109536. View Source
